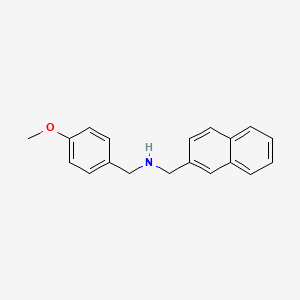

(4-Methoxybenzyl)(2-naphthylmethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-(naphthalen-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-21-19-10-7-15(8-11-19)13-20-14-16-6-9-17-4-2-3-5-18(17)12-16/h2-12,20H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFASUHSSHNOXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354766 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(naphthalen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-03-4 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(naphthalen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Methoxybenzyl 2 Naphthylmethyl Amine

Advanced Synthetic Routes to (4-Methoxybenzyl)(2-naphthylmethyl)amine

The construction of the this compound framework can be achieved through several strategic synthetic methodologies. These routes offer versatility in precursor selection and reaction conditions.

Reductive Amination Strategies for N-Benzyl-Naphthylmethyl Amines

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines. This approach involves the reaction of a carbonyl compound with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, two primary reductive amination pathways are feasible:

Pathway A: The reaction of 2-naphthaldehyde (B31174) with 4-methoxybenzylamine (B45378).

Pathway B: The reaction of 4-methoxybenzaldehyde (B44291) with 2-naphthylmethylamine.

In both pathways, the initial step is the formation of an N-substituted imine, which is subsequently reduced to the target secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF), and can be performed as a one-pot procedure. orientjchem.orgresearchgate.net The use of a mild acid catalyst can facilitate the initial imine formation.

Table 1: Representative Conditions for Reductive Amination

| Pathway | Aldehyde | Amine | Reducing Agent | Solvent | Typical Yield |

|---|---|---|---|---|---|

| A | 2-Naphthaldehyde | 4-Methoxybenzylamine | NaBH₄ | Methanol | High |

Alkylation Approaches Utilizing Precursors to this compound

The N-alkylation of primary amines with alkyl halides is a fundamental method for the synthesis of secondary amines. wikipedia.org This nucleophilic substitution reaction can be applied to the synthesis of this compound through two convergent routes:

Route A: Alkylation of 4-methoxybenzylamine with a 2-naphthylmethyl halide (e.g., 2-(bromomethyl)naphthalene (B188764) or 2-(chloromethyl)naphthalene). amazonaws.com

Route B: Alkylation of 2-naphthylmethylamine with a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride).

These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby preventing the protonation of the starting amine. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent depends on the solubility of the reactants and can range from polar aprotic solvents like dimethylformamide (DMF) to less polar solvents like acetonitrile. orgsyn.org A significant challenge in this approach is the potential for overalkylation, leading to the formation of a tertiary amine. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. wikipedia.org

Table 2: Typical Conditions for N-Alkylation

| Route | Amine | Alkyl Halide | Base | Solvent |

|---|---|---|---|---|

| A | 4-Methoxybenzylamine | 2-(Bromomethyl)naphthalene | K₂CO₃ | DMF |

Multicomponent Reaction Pathways Leading to N-Substituted Benzyl-Naphthylmethyl Amines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While a specific three-component reaction for the direct synthesis of this compound is not extensively documented, analogous syntheses of diarylmethylamines suggest its feasibility. orientjchem.org A plausible MCR could involve the condensation of 2-naphthaldehyde, 4-methoxyaniline (as a precursor to the 4-methoxybenzyl group after reduction), and a suitable third component under catalytic conditions. Such strategies often provide rapid access to molecular diversity.

Chemo-, Regio-, and Stereoselective Syntheses of this compound

The synthesis of this compound does not inherently involve the formation of stereocenters, thus stereoselectivity is not a primary concern unless chiral precursors are used. However, chemo- and regioselectivity are important considerations, particularly in the context of more complex substrates bearing multiple reactive sites.

For instance, in the alkylation approach, the chemoselectivity of the amine's nucleophilic attack on the alkyl halide is paramount, especially if other nucleophilic functional groups are present in the molecule. Regioselectivity would be a key factor if substituted naphthaldehyde or benzylamine (B48309) precursors with multiple potential reaction sites were employed. nih.gov In the context of reductive amination, the chemoselective reduction of the imine in the presence of other reducible functional groups is a critical aspect, often well-controlled by the choice of a mild reducing agent like NaBH₃CN.

Functionalization and Derivatization Reactions of this compound

The secondary amine functionality in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation and Acylation Reactions of the Amine Functionality

N-Alkylation: The introduction of a third substituent on the nitrogen atom can be achieved through N-alkylation with an alkyl halide. This reaction converts the secondary amine into a tertiary amine. The reaction conditions are similar to those described for the synthesis via alkylation, typically involving a base and a suitable solvent. The reactivity of the alkyl halide and the steric hindrance around the nitrogen atom will influence the reaction rate. youtube.com

N-Acylation: The secondary amine can be readily acylated to form an amide. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride. youtube.comchemguide.co.uk The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to scavenge the acidic byproduct. libretexts.org N-acylation is a robust and high-yielding reaction that can be used to introduce a wide variety of functional groups onto the amine. nih.govresearchgate.net

Table 3: General Derivatization Reactions

| Reaction | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

Electrophilic Aromatic Substitution Reactions on the Benzyl (B1604629) and Naphthyl Moieties

The structure of this compound features two distinct aromatic systems: an electron-rich 4-methoxybenzyl ring and a 2-substituted naphthalene (B1677914) ring. Both moieties are susceptible to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the existing substituents.

The p-methoxybenzyl group contains a powerful activating methoxy (B1213986) (-OCH₃) group, which is strongly ortho-, para-directing. Since the para position is occupied by the benzylamine substituent, electrophilic attack is anticipated to occur at the positions ortho to the methoxy group (C-3 and C-5). The bulky (2-naphthylmethyl)amine side chain may introduce some steric hindrance, potentially favoring substitution at the less hindered C-3 position.

The 2-naphthylmethyl moiety is part of a naphthalene system, where electrophilic attack generally favors the C-1 (α) position over the C-2 (β) position due to the formation of a more stable carbocation intermediate. bartleby.compearson.com The 2-alkyl substituent is a weak activating group, and it directs incoming electrophiles primarily to the C-1 and C-3 positions of the naphthalene ring. Given the higher intrinsic reactivity of the α-position in naphthalenes, substitution at C-1 is the predominantly expected outcome. bartleby.comrsc.org

Between the two aromatic rings, the p-methoxybenzyl ring is significantly more activated towards electrophilic attack than the 2-naphthylmethyl ring due to the potent electron-donating resonance effect of the methoxy group. Therefore, in reactions where a limited amount of electrophile is used, selective substitution on the benzyl moiety is expected.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be envisioned on this scaffold. The specific conditions would determine the selectivity and yield of the products. For instance, nitration using nitric acid and sulfuric acid would likely yield the 3-nitro derivative on the benzyl ring as the major product. pearson.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (4-Methoxy-3-nitrobenzyl)(2-naphthylmethyl)amine |

| Bromination | Br₂, FeBr₃ | (3-Bromo-4-methoxybenzyl)(2-naphthylmethyl)amine |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Moieties of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comyoutube.com To utilize these reactions, the this compound scaffold must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate (OTf), which can participate in the catalytic cycle. These precursors could be synthesized via electrophilic halogenation, as described in the previous section, or from corresponding phenolic or amino derivatives.

Once a halogenated derivative, such as (3-Bromo-4-methoxybenzyl)(2-naphthylmethyl)amine or (1-Bromo-2-naphthylmethyl)(4-methoxybenzyl)amine, is obtained, it can serve as a substrate in various palladium-catalyzed reactions. rsc.org

Suzuki-Miyaura Coupling: Reaction of the aryl bromide derivative with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base would lead to the formation of a biaryl structure. nih.govmdpi.com

Sonogashira Coupling: The coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would install an alkynyl substituent on the aromatic ring. sigmaaldrich.com

Heck Coupling: This reaction would involve the coupling of the aryl halide with an alkene to form a substituted alkene product. sigmaaldrich.com

Buchwald-Hartwig Amination: This transformation allows for the formation of a new C-N bond by coupling the aryl halide with a primary or secondary amine. sigmaaldrich.com

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like XPhos, PPh₃), base, and solvent is crucial for the success and efficiency of these transformations. nih.govresearchgate.net Enantioselective variants of such couplings are also possible, for instance, in the alkylation of pronucleophiles with naphthylmethyl substrates, highlighting the potential for creating chiral centers. rsc.orgrsc.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative (Assuming (3-Bromo-4-methoxybenzyl)(2-naphthylmethyl)amine as the starting material)

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene derivative |

Selective Oxidation and Reduction Transformations Involving the this compound Scaffold

The this compound molecule contains several sites susceptible to oxidation and reduction. Selective transformations can target the secondary amine, the benzylic methylene (B1212753) bridges, or the aromatic rings.

Oxidation: The secondary amine is the most likely site for initial oxidation. Treatment with mild oxidizing agents can convert the amine into the corresponding imine, N-(4-methoxybenzylidene)-1-(naphthalen-2-yl)methanamine. Photocatalytic methods using TiO₂ in water have been shown to be effective for the selective aerobic oxidation of benzylamines to imines. rsc.org Alternatively, stronger oxidation could lead to the formation of an N-oxide or potentially cleave one of the C-N bonds. The electron-rich p-methoxybenzyl group is particularly susceptible to oxidative cleavage under certain conditions, for example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chem-station.com

The benzylic C-H bonds are also potential sites for oxidation, which could lead to the formation of a ketone, although this typically requires harsher conditions than amine oxidation. The aromatic rings, particularly the highly activated methoxybenzyl ring, can undergo oxidation to quinone-like structures under strong oxidizing conditions.

Reduction: The aromatic rings of the scaffold can be reduced under specific conditions. A Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) would selectively reduce the p-methoxybenzyl ring, yielding a non-conjugated diene, due to its high electron density. The naphthalene ring is also susceptible to reduction, which can proceed in a stepwise manner to form di-, tetra-, or decahydronaphthalene (B1670005) derivatives, depending on the catalyst and conditions (e.g., catalytic hydrogenation with H₂ over Rh/C or Ru/C).

Selective reduction of one functional group in the presence of others is a key challenge. For instance, if a derivative contained a nitro group on one of the rings, it could be selectively reduced to an amine using reagents like NaBH₄ in the presence of a transition metal catalyst, without affecting the aromatic rings themselves. jsynthchem.com

Table 3: Examples of Selective Oxidation and Reduction Reactions

| Transformation | Reagent/Condition | Target Site | Resulting Functional Group |

|---|---|---|---|

| Amine Oxidation | O₂, TiO₂, hv | Secondary Amine | Imine |

| Oxidative Cleavage | DDQ | p-Methoxybenzyl group | Cleavage to aldehyde/alcohol |

| Aromatic Ring Reduction | Na, NH₃ (l), EtOH | p-Methoxybenzyl ring | 1,4-Diene (Birch product) |

Heterocyclic Annulation and Cyclization Strategies Utilizing this compound

The this compound scaffold is a suitable precursor for the synthesis of complex nitrogen-containing heterocyclic systems through annulation and cyclization reactions. These strategies often involve the formation of new rings by making connections between the existing moieties or by introducing new reactive partners. nih.gov

One prominent strategy involves intramolecular C-H activation. The benzylamine moiety can act as a directing group for a transition metal catalyst (e.g., palladium) to activate a C-H bond on one of the aromatic rings, followed by cyclization. For instance, ortho C-H activation of the p-methoxybenzyl ring, followed by amination, could potentially lead to the formation of a dibenzo-fused diazocine ring system. More commonly, benzylamines are used in annulation reactions with unsaturated partners like allenes or alkynes to construct tetrahydroisoquinoline-type structures. researchgate.net

Another classical approach is the Pictet-Spengler reaction. This would require the introduction of an activating group onto the naphthalene ring, followed by reaction with an aldehyde or ketone. For example, if the amine were to react with formaldehyde, the resulting iminium ion could be attacked by an activated position on the naphthyl ring (e.g., the C-3 position, if sufficiently activated) to form a tetrahydro-β-carboline analogue fused to the naphthalene system.

Furthermore, cyclization can be achieved by first functionalizing the aromatic rings and then inducing an intramolecular reaction. For example, introducing a carboxylic acid or acyl chloride group at the C-3 position of the benzyl ring could allow for an intramolecular amide bond formation, creating a large macrocyclic lactam. Such macrocyclization strategies are widely employed to constrain molecular conformation. nih.govrsc.org

Table 4: Potential Heterocyclic Annulation and Cyclization Strategies

| Reaction Type | Key Reagents/Catalysts | Intermediate/Key Step | Resulting Heterocycle |

|---|---|---|---|

| Intramolecular C-H Amination | Pd(OAc)₂, Oxidant | Palladacycle formation | Dibenzo-fused N-heterocycle |

| Annulation with Allenes | Pd(II) catalyst, Allene | C-H activation, Allene insertion | Tetrahydroisoquinoline derivative |

| Pictet-Spengler Reaction | Formaldehyde (H₂CO) | Iminium ion formation | Naphtho-fused tetrahydro-β-carboline |

Reaction Mechanisms and Reactivity Profiles of 4 Methoxybenzyl 2 Naphthylmethyl Amine

Mechanistic Insights into the Formation of (4-Methoxybenzyl)(2-naphthylmethyl)amine

The synthesis of this compound, a secondary amine, can be achieved through several established synthetic methodologies. The most common and versatile of these are reductive amination and nucleophilic substitution.

Reductive Amination

This widely used method involves two sequential steps: the formation of an imine (Schiff base) followed by its reduction. The synthesis can be initiated from two different pairs of starting materials:

4-Methoxybenzylamine (B45378) and 2-naphthaldehyde (B31174)

2-Naphthylmethylamine and 4-methoxybenzaldehyde (B44291)

The mechanism begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, typically under mildly acidic conditions, to yield the corresponding N-substituted imine. The C=N double bond of the imine is then reduced to a single bond to afford the final secondary amine product. This reduction can be accomplished using a variety of reducing agents. mdpi.com

A summary of typical conditions for this two-step, one-pot reaction is provided in the table below.

| Step | Reagents | Typical Solvents | Conditions |

|---|---|---|---|

| Imine Formation | Primary Amine + Aldehyde | Methanol (B129727), Ethanol, Dichloromethane | Room temperature to reflux, often with a mild acid catalyst (e.g., acetic acid) or dehydrating agent. |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Sodium triacetoxyborohydride (B8407120) (STAB), H₂/Palladium catalyst | Methanol, Ethanol, Dichloromethane | Typically performed in the same pot after imine formation is complete. Conditions vary from 0 °C to room temperature. |

Nucleophilic Substitution

An alternative synthetic route is the N-alkylation of a primary amine with a suitable alkyl halide. This pathway involves a direct bimolecular nucleophilic substitution (SN2) reaction. For the synthesis of the title compound, this could involve:

The reaction of 4-methoxybenzylamine with 2-naphthylmethyl bromide.

The reaction of 2-naphthylmethylamine with 4-methoxybenzyl chloride.

In this mechanism, the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the alkyl halide and displacing the halide leaving group. A non-nucleophilic base is typically added to neutralize the hydrogen halide produced during the reaction, preventing the formation of an unreactive ammonium (B1175870) salt. orgsyn.org A significant challenge with this method is the potential for over-alkylation, where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine.

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is dictated by the nucleophilic nitrogen center and the two distinct aromatic ring systems, which are susceptible to electrophilic attack.

Nucleophilic Reactivity

The defining feature of the amine functionality is the lone pair of electrons on the nitrogen atom, which makes it both a base and a nucleophile. It can react with a variety of electrophiles:

Alkylation: Reaction with alkyl halides will produce a tertiary amine, which can be further alkylated to form a quaternary ammonium salt.

Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding N,N-disubstituted amide. This reaction is generally robust and is often used to protect the amine functionality.

Sulfonylation: Reaction with sulfonyl chlorides affords a sulfonamide.

The nucleophilicity of the nitrogen is enhanced by the electron-donating effect of the para-methoxy group on the benzyl (B1604629) ring. However, the presence of two bulky aromatic substituents (benzyl and naphthylmethyl groups) can introduce significant steric hindrance, potentially reducing the reaction rates compared to less hindered secondary amines.

Electrophilic Reactivity

Both aromatic rings can undergo electrophilic aromatic substitution, with the position of attack governed by the directing effects of the existing substituents.

On the 4-Methoxybenzyl Ring: The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho, para-directing group. Since the para position is already substituted, electrophilic attack will be strongly directed to the two equivalent ortho positions (C2 and C6) of this ring.

On the Naphthalene (B1677914) Ring: The 2-(aminomethyl) substituent is an activating group. In electrophilic substitution of 2-substituted naphthalenes, attack is generally favored at the C1 and C3 positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield primarily the 1- and 3-substituted derivatives of the naphthalene ring system.

Rearrangement Reactions Involving the this compound Scaffold

While no rearrangement reactions have been specifically documented for this compound, the structural motif, particularly that of a benzylic amine, is known to be susceptible to certain types of molecular rearrangements under specific conditions. wiley-vch.de These reactions typically proceed via a quaternary ammonium salt intermediate.

Prominent examples of such transformations include the Stevens rearrangement and the Sommelet-Hauser rearrangement . slideshare.net These reactions are initiated by the formation of a quaternary ammonium salt, for instance, by N-alkylation of the title compound. Subsequent treatment with a strong base (e.g., an organolithium reagent or sodium amide) generates an ylide intermediate.

Stevens Rearrangement: This is a acs.orgfoodb.ca-rearrangement where one of the benzylic groups migrates from the nitrogen atom to the adjacent carbon of the other N-substituent, which has been deprotonated to form the ylide.

Sommelet-Hauser Rearrangement: This is a foodb.cawordpress.com-sigmatropic rearrangement that occurs specifically with benzyl-containing quaternary ammonium salts. It involves the deprotonation of a benzylic carbon, followed by a concerted rearrangement that results in the formation of a new C-C bond at the ortho position of the benzyl ring.

It is plausible that under the appropriate conditions—formation of a quaternary salt followed by treatment with a strong base—the this compound scaffold could undergo these types of rearrangements. Studies on dibenzylamine (B1670424) have also shown its propensity to undergo unusual base-mediated cascade rearrangements following addition to certain electrophiles. wordpress.com

Radical Processes and Electron Transfer Reactions Pertaining to this compound

The amine functionality and the benzylic C-H bonds within this compound are potential sites for radical reactions. These processes are central to many modern synthetic transformations.

Formation of Radical Intermediates

Two primary pathways can lead to the generation of radical species from this amine:

Single Electron Transfer (SET): The nitrogen lone pair can be oxidized by a suitable one-electron oxidant (e.g., a photoredox catalyst) to form an aminium radical cation. nih.gov This species is a key intermediate in numerous reactions. The electron-donating 4-methoxy group would lower the oxidation potential of the amine, facilitating this SET process. The aminium radical cation can then undergo further reactions, such as deprotonation at an adjacent benzylic carbon to form a resonance-stabilized α-amino radical. nih.govrsc.org

Hydrogen Atom Abstraction (HAT): A radical initiator can abstract a hydrogen atom from one of the C-H bonds at the benzylic positions. This process generates a carbon-centered radical. Both the 4-methoxybenzyl and the 2-naphthylmethyl positions can undergo HAT, with the resulting radicals being highly stabilized by resonance delocalization over the respective aromatic rings.

Electron Transfer Reactions

In an electron transfer (ET) reaction, the amine functions as an electron donor. libretexts.orglibretexts.org The transfer of a single electron from the nitrogen lone pair to an electron acceptor initiates the reaction. This fundamental step is the basis for photoredox-catalyzed reactions that enable C-H functionalization, C-C bond formation, and other complex transformations under mild conditions. rsc.orgwhiterose.ac.uk The resulting aminium radical cation is a versatile intermediate that can engage in various subsequent chemical pathways.

Acid-Base Properties and Protonation Equilibria of the Amine Functionality

Like other amines, this compound is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a protonated species, the corresponding ammonium ion.

The basicity of an amine is quantified by the pKₐ value of its conjugate acid. The equilibrium can be represented as:

R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻

Several factors influence the basicity of this specific amine:

Hybridization: The nitrogen atom is sp³-hybridized, and the lone pair resides in an sp³ orbital, making it readily available for protonation.

Electronic Effects: The two aryl groups attached to the methylene (B1212753) carbons are generally electron-withdrawing via induction, which tends to decrease basicity compared to simple dialkylamines. However, the para-methoxy substituent on one of the benzyl rings has an electron-donating resonance effect, which increases electron density on the nitrogen and thus increases basicity relative to unsubstituted dibenzylamine.

Steric and Solvation Effects: The bulky nature of the 4-methoxybenzyl and 2-naphthylmethyl groups can hinder the solvation of the corresponding ammonium cation. Effective solvation stabilizes the conjugate acid, thereby increasing the basicity of the amine. This steric hindrance may slightly decrease its basicity in protic solvents.

| Amine | Structure | pKₐ of Conjugate Acid | Reference |

|---|---|---|---|

| Ammonia (B1221849) | NH₃ | 9.25 | General Chemistry Textbooks |

| Benzylamine (B48309) | C₆H₅CH₂NH₂ | 9.35 | General Chemistry Textbooks |

| Diethylamine | (CH₃CH₂)₂NH | 10.9 | alfa-chemistry.com |

| Dibenzylamine | (C₆H₅CH₂)₂NH | 8.52 | chemicalbook.com |

| N,N-Dimethylbenzylamine | C₆H₅CH₂N(CH₃)₂ | 8.99 | foodb.ca |

| This compound | C₁₉H₁₉NO | ~8.7 - 9.0 (Estimated) | Estimate based on structural analogy |

Advanced Spectroscopic and Structural Elucidation of 4 Methoxybenzyl 2 Naphthylmethyl Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For a flexible molecule like (4-methoxybenzyl)(2-naphthylmethyl)amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe its conformational preferences.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) and 2-naphthyl groups, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, and the amine proton. The aromatic region would be complex due to spin-spin coupling between adjacent protons. The benzylic protons of the 4-methoxybenzyl and 2-naphthylmethyl groups would likely appear as singlets, though they may show some broadening or splitting depending on the solvent and temperature due to restricted rotation or conformational exchange.

The ¹³C NMR spectrum would similarly show distinct signals for all unique carbon atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy group and the extended π-system of the naphthalene (B1677914) ring.

To fully assign these signals, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling networks, allowing for the assignment of protons on the same aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for linking the different structural fragments of the molecule, such as connecting the benzylic protons to the respective aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY can help to determine the preferred conformation in solution by identifying through-space interactions between protons on the two different aromatic moieties. arxiv.orgnih.govmdpi.com

Based on data from analogous compounds, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive table below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' | - | ~135.0 |

| 2', 6' | ~7.25 (d) | ~129.0 |

| 3', 5' | ~6.85 (d) | ~114.0 |

| 4' | - | ~159.0 |

| 7' (CH₂) | ~3.70 (s) | ~50.0 |

| 8' (OCH₃) | ~3.80 (s) | ~55.3 |

| 1'' | ~7.80 (m) | ~128.0 |

| 2'' | - | ~133.5 |

| 3'' | ~7.85 (d) | ~126.0 |

| 4'' | ~7.45 (m) | ~127.5 |

| 5'' | ~7.45 (m) | ~126.5 |

| 6'' | ~7.45 (m) | ~126.0 |

| 7'' | ~7.80 (m) | ~128.0 |

| 8'' | ~7.75 (s) | ~125.5 |

| 9'' (CH₂) | ~3.90 (s) | ~52.0 |

| NH | Variable | - |

| Note: Predicted values are based on analogous compounds and may vary depending on solvent and experimental conditions. 'd' denotes a doublet and 'm' a multiplet, 's' a singlet. |

The presence of two bulky aromatic groups attached to a secondary amine nitrogen suggests the possibility of hindered rotation around the C-N bonds. researchgate.netnih.govunibas.itbeilstein-journals.org This can lead to the existence of different rotational isomers (rotamers) that may interconvert at a rate that is on the NMR timescale.

Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying such fluxional processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the exchanging sites. At low temperatures, the interconversion between rotamers may be slow enough to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures.

From the coalescence temperature and the chemical shift difference between the exchanging signals, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.netnih.govunibas.itbeilstein-journals.org For this compound, DNMR studies could provide valuable insights into the energy barriers for rotation around the N-CH₂(4-methoxybenzyl) and N-CH₂(2-naphthyl) bonds, thus quantifying the molecule's conformational flexibility.

X-ray Crystallography of this compound and Its Co-crystals

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

Furthermore, the crystal packing would show how the individual molecules arrange themselves in the crystal lattice. This can reveal the presence of polymorphism, where the same compound crystallizes in different forms with distinct physical properties.

The crystal structure would also elucidate the nature and geometry of intermolecular interactions that stabilize the crystal lattice. For this compound, these are expected to include:

Hydrogen Bonding: The secondary amine proton (N-H) can act as a hydrogen bond donor to an acceptor atom on a neighboring molecule, such as the oxygen of the methoxy group or another nitrogen atom.

π-π Stacking: The electron-rich aromatic rings of the 4-methoxyphenyl and naphthyl groups can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

C-H···π Interactions: The C-H bonds of the aromatic rings and methylene groups can act as weak hydrogen bond donors to the π-systems of adjacent aromatic rings.

The formation of co-crystals, where the target molecule is crystallized with another compound (a co-former), can be used to modify the solid-state properties of the amine. In such cases, the intermolecular interactions between the amine and the co-former would be of primary importance in determining the resulting crystal structure.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are particularly useful for elucidating the fragmentation pathways of complex molecules. In an MS/MS experiment, the molecular ion (or a protonated molecule, [M+H]⁺) is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions.

For this compound, the fragmentation is expected to be dominated by cleavages at the bonds adjacent to the nitrogen atom (α-cleavage), which are the weakest bonds in the molecule. The major fragmentation pathways would likely involve the loss of the 4-methoxybenzyl or the 2-naphthylmethyl radical to form stable iminium ions.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ is outlined below:

Formation of the 4-methoxybenzyl cation: Cleavage of the N-CH₂(2-naphthyl) bond would lead to the formation of the highly stable 4-methoxybenzyl cation at m/z 121.

Formation of the 2-naphthylmethyl cation: Alternatively, cleavage of the N-CH₂(4-methoxybenzyl) bond would result in the formation of the 2-naphthylmethyl cation at m/z 141.

Formation of iminium ions: Loss of a hydrogen atom from the molecular ion can lead to the formation of a stable iminium ion.

Further fragmentation of the aromatic moieties: The initial fragment ions can undergo further fragmentation, such as the loss of a methyl radical from the methoxy group or rearrangements of the aromatic rings.

A detailed analysis of the MS/MS spectrum would allow for the construction of a comprehensive fragmentation scheme, providing valuable information for the structural confirmation of this compound and its derivatives. libretexts.orgresearchgate.netnih.govresearchgate.netnih.gov

Interactive Data Table: Predicted Major Fragment Ions in Mass Spectrometry

| m/z | Proposed Fragment |

| 277 | [M]⁺ (Molecular Ion) |

| 141 | [C₁₁H₉]⁺ (2-Naphthylmethyl cation) |

| 121 | [C₈H₉O]⁺ (4-Methoxybenzyl cation) |

| 136 | [M - C₁₁H₉]⁺ (Iminium ion) |

| 156 | [M - C₈H₉O]⁺ (Iminium ion) |

| Note: m/z values correspond to the most abundant isotope. |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By providing an exact mass measurement, HRMS allows for the unambiguous determination of the molecular formula. For this compound, the expected exact mass can be calculated based on its chemical formula, C19H19NO.

The theoretical monoisotopic mass of this compound is 277.1467 g/mol . In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), to produce the protonated molecule [M+H]+. The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, would then measure the mass-to-charge ratio (m/z) of this ion with a high degree of accuracy, typically within a few parts per million (ppm).

Table 1: Theoretical HRMS Data for this compound

| Species | Chemical Formula | Theoretical m/z |

| [M+H]+ | C19H20NO+ | 278.1539 |

| [M+Na]+ | C19H19NNaO+ | 300.1359 |

The experimentally observed m/z value would be compared to the theoretical value to confirm the elemental composition. For instance, an observed m/z of 278.1542 for the protonated molecule would correspond to a mass error of approximately 1.1 ppm, providing strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]+, m/z 278.15) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would be characteristic of the molecule's structure, with cleavage occurring at the weakest bonds.

The most probable fragmentation pathways would involve the cleavage of the benzylic C-N bonds. This would lead to the formation of two major fragment ions: the 4-methoxybenzyl cation (m/z 121.06) and the 2-naphthylmethyl cation (m/z 141.07). The relative abundance of these fragments can provide insights into the relative stability of the respective carbocations. Further fragmentation of these primary ions could also be observed.

Table 2: Expected MS/MS Fragmentation of [C19H19NO + H]+

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 278.15 | 141.07 | [C11H9]+ (2-naphthylmethyl cation) |

| 278.15 | 121.06 | [C8H9O]+ (4-methoxybenzyl cation) |

The analysis of these fragmentation patterns is crucial for the structural confirmation of this compound and for distinguishing it from its isomers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group. The N-H stretching vibration is typically observed in the range of 3300-3500 cm-1 as a weak to medium band. Aromatic C-H stretching vibrations appear above 3000 cm-1, while aliphatic C-H stretching vibrations from the methylene bridges are found just below 3000 cm-1. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm-1 region. The characteristic C-O stretching of the methoxy group should appear as a strong band around 1250 cm-1 (asymmetric) and 1030 cm-1 (symmetric).

The Raman spectrum would also provide a characteristic fingerprint of the molecule. Aromatic ring vibrations are typically strong in Raman spectra, providing detailed information about the substitution patterns. The symmetric stretching of the aromatic rings would be particularly prominent.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) - FT-IR | Expected Wavenumber (cm-1) - Raman |

| N-H | Stretching | 3300-3500 (weak-medium) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-2960 | Medium |

| C=C (aromatic) | Stretching | 1450-1600 | Strong |

| C-N | Stretching | 1020-1250 | Medium |

| C-O (ether) | Asymmetric Stretching | ~1250 (strong) | Medium |

| C-O (ether) | Symmetric Stretching | ~1030 (strong) | Weak |

Analysis of shifts in these vibrational frequencies, particularly the N-H stretching band, can provide information about intermolecular interactions such as hydrogen bonding.

Electronic Absorption and Fluorescence Spectroscopy for Aromatic Chromophore Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are particularly informative for compounds containing aromatic chromophores. This compound contains two distinct aromatic systems: a methoxy-substituted benzene (B151609) ring and a naphthalene ring.

The UV-Vis absorption spectrum is expected to be a superposition of the absorptions of these two chromophores. Naphthalene exhibits strong absorption bands around 220 nm, 275 nm, and 312 nm. The methoxybenzene chromophore typically shows absorption maxima around 220 nm and 270 nm. The combination of these in the final molecule is expected to result in a complex spectrum with multiple absorption bands in the UV region. The exact position and intensity of these bands can be influenced by the interaction between the two aromatic systems and the amine bridge.

Fluorescence spectroscopy can provide further insights into the electronic structure and excited-state properties. Naphthalene and its derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence, likely originating from the naphthalene moiety, which generally has a lower-energy excited state compared to the methoxybenzene moiety. The emission spectrum would provide information about the energy of the first excited singlet state. The quantum yield and lifetime of the fluorescence can be influenced by factors such as solvent polarity and potential intramolecular charge transfer processes.

Table 4: Expected Electronic Spectroscopic Data for this compound

| Spectroscopy | Parameter | Expected Value/Region |

| UV-Vis Absorption | λmax | ~220 nm, ~275 nm, ~315 nm |

| Fluorescence | Excitation λmax | Corresponding to absorption maxima |

| Fluorescence | Emission λmax | > 320 nm |

The solvatochromic behavior of the absorption and emission spectra, i.e., the shift in peak positions with solvent polarity, can also be studied to understand the nature of the electronic transitions and the dipole moment changes upon excitation.

Computational Chemistry and Theoretical Investigations of 4 Methoxybenzyl 2 Naphthylmethyl Amine

Quantum Chemical Calculations of Electronic Structure, Energetics, and Reactivity Descriptors

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to solve approximations of the Schrödinger equation for many-electron systems. nih.gov

The electronic structure analysis of (4-Methoxybenzyl)(2-naphthylmethyl)amine would involve optimizing its molecular geometry to find the lowest energy conformation. From this optimized structure, key properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. epstem.net

Further calculations would yield global reactivity descriptors, which provide quantitative measures of chemical reactivity. These are derived from the HOMO and LUMO energies and include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

These descriptors help in predicting how this compound might interact with other chemical species. researchgate.net

Table 1: Illustrative Reactivity Descriptors for this compound (Calculated via DFT) Note: This table presents typical data that would be generated from a DFT calculation; specific values for the target compound require a dedicated study.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.80 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 |

| HOMO-LUMO Energy Gap | ΔE | 4.85 |

| Ionization Potential | I | 5.80 |

| Electron Affinity | A | 0.95 |

| Electronegativity | χ | 3.375 |

| Chemical Hardness | η | 2.425 |

| Chemical Softness | S | 0.412 |

| Electrophilicity Index | ω | 2.348 |

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

DFT is a highly effective method for investigating the mechanisms of chemical reactions. For this compound, DFT studies could be used to map out the potential energy surface for various hypothetical reactions, such as N-dealkylation, oxidation, or reactions involving the aromatic rings.

Such a study would involve identifying the structures of reactants, products, and any intermediates. Crucially, DFT calculations are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that determines the reaction rate. nih.gov By calculating the energies of all species along the reaction pathway, a complete energy profile can be constructed, offering a detailed understanding of the reaction's feasibility and kinetics.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of this compound, particularly around the single bonds connecting the benzyl (B1604629), naphthylmethyl, and amine groups, allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. weizmann.ac.il

A potential energy surface (PES) map can be generated by systematically rotating the key dihedral angles (torsion angles) and calculating the molecule's potential energy at each step. This process reveals the low-energy conformations and the transition states that separate them. Understanding the conformational landscape is vital, as the molecule's shape can significantly influence its physical properties and biological activity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum at absolute zero, molecular dynamics (MD) simulations provide a way to study their dynamic behavior over time at finite temperatures. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational methods are widely used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate the nuclear magnetic shielding tensors. nih.gov From these, the ¹H and ¹³C NMR chemical shifts can be predicted. epstem.netresearchgate.net Comparing these calculated shifts with experimental spectra helps confirm the molecular structure. mdpi.com

IR Spectroscopy: Infrared (IR) spectra arise from molecular vibrations. These vibrational frequencies can be calculated computationally by first optimizing the molecular geometry and then computing the second derivatives of the energy (the Hessian matrix). nih.gov The resulting frequencies and their intensities correspond to the peaks in an IR spectrum.

UV-Vis Spectroscopy: Electronic transitions, which occur upon absorption of UV or visible light, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies from the ground state to various excited states, corresponding to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This table demonstrates how computational data is typically presented alongside experimental values for validation. Specific data for the target compound is not available.

| 1H NMR Chemical Shifts (ppm) | ||

|---|---|---|

| Proton Assignment | Calculated (GIAO) | Hypothetical Experimental |

| -OCH3 | 3.75 | 3.80 |

| Ar-CH2-N (Methoxybenzyl) | 3.70 | 3.74 |

| Ar-CH2-N (Naphthylmethyl) | 3.90 | 3.95 |

| Aromatic Protons | 6.8 - 7.9 | 6.9 - 8.0 |

| Key IR Vibrational Frequencies (cm-1) | ||

|---|---|---|

| Vibrational Mode | Calculated (DFT) | Hypothetical Experimental |

| N-H Stretch | 3350 | 3330 |

| C-H Stretch (Aromatic) | 3050 | 3060 |

| C-N Stretch | 1240 | 1250 |

| C-O Stretch (Ether) | 1030 | 1035 |

Applications of 4 Methoxybenzyl 2 Naphthylmethyl Amine in Organic Synthesis and Catalysis

(4-Methoxybenzyl)(2-naphthylmethyl)amine as a Synthetic Intermediate for Complex Molecule Synthesis

The primary utility of this compound in the synthesis of complex molecules lies in its nature as a differentially protected secondary amine. The nitrogen atom is masked by two groups, PMB and NAP, which can be removed under distinct, orthogonal conditions. This allows for the sequential introduction of different substituents onto the nitrogen atom, making it a valuable intermediate for the synthesis of unsymmetrical tertiary amines or other nitrogen-containing bioactive molecules. researchgate.net

A general synthetic strategy would involve the selective deprotection of one of the benzyl-type groups, followed by functionalization of the resulting secondary amine, and subsequent removal of the second protecting group if necessary. For example, the PMB group can be selectively cleaved under oxidative conditions, leaving the NAP group intact. The resulting N-(2-naphthylmethyl)amine can then undergo reactions such as acylation, alkylation, or arylation. Subsequently, the NAP group can be removed via catalytic hydrogenation to yield a primary amine, or the intermediate can be subjected to further transformations. This stepwise approach is crucial in multi-step syntheses where precise control over reactivity is required.

Table 1: Potential Synthetic Pathway Utilizing this compound as an Intermediate

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Selective PMB Deprotection | DDQ or CAN | (2-Naphthylmethyl)amine |

| 2 | Functionalization (e.g., Acylation) | Acyl Chloride (R-COCl), Base | N-acyl-N-(2-naphthylmethyl)amine |

This controlled, sequential deprotection and functionalization makes the parent compound a useful precursor for libraries of substituted amines for screening in drug discovery. researchgate.net Azaarylmethyl amines, for instance, are known to exhibit a range of biological activities, including antitumor and anti-HIV properties. nsf.gov

Utilization of this compound as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary is removed, having transferred its chirality to the molecule of interest. This compound, in its native state, is an achiral molecule and therefore cannot function directly as a chiral auxiliary.

However, its basic amine functionality presents a potential application in the field of chiral resolution. Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org One of the most established methods for this is the formation of diastereomeric salts. By reacting a racemic carboxylic acid with a single enantiomer of a chiral amine, a pair of diastereomeric salts is formed. These salts have different physical properties, such as solubility, which often allows for their separation by fractional crystallization. wikipedia.orgrsc.orgresearchgate.net

While this compound itself is achiral, it could be used in a reverse role to resolve a racemic mixture of a chiral derivative of this amine. More practically, it can serve as a model for how chiral amines with similar structural features could be employed as resolving agents for racemic acids.

Table 2: General Principle of Chiral Resolution via Diastereomeric Salt Formation

| Step | Process | Description |

|---|---|---|

| 1 | Salt Formation | Racemic Acid ((±)-R-COOH) is reacted with a chiral amine ((+)-Amine). |

| 2 | Diastereomer Formation | Two diastereomeric salts are formed: [(+)-R-COO⁻][(+)-Amine-H⁺] and [(-)-R-COO⁻][(+)-Amine-H⁺]. |

| 3 | Separation | The diastereomers are separated based on differing solubilities via fractional crystallization. |

Role of this compound as a Ligand in Transition Metal Catalysis

While specific catalytic applications featuring this compound as a ligand are not extensively documented, its structural characteristics suggest potential utility. The two bulky aromatic substituents (PMB and NAP) would create a sterically hindered environment around a coordinated metal center. This steric bulk can be advantageous in certain catalytic reactions by promoting reductive elimination, influencing regioselectivity, or stabilizing reactive intermediates. rutgers.edu The electronic properties of the aryl groups can also influence the electron density at the metal center, thereby tuning its reactivity.

Ruthenium complexes with thiosemicarbazone ligands containing a 4-methoxybenzyl moiety have been synthesized and studied for their cytotoxicity, demonstrating the compatibility of this fragment within coordination complexes. nih.gov This suggests that the amine itself could coordinate to metals like palladium, rhodium, iridium, or ruthenium to form catalysts for reactions such as cross-coupling, hydrogenation, or C-H activation.

Table 3: Potential Catalytic Applications for Metal Complexes of this compound

| Potential Metal Center | Potential Catalytic Reaction | Role of the Amine Ligand |

|---|---|---|

| Palladium (Pd) | Suzuki, Heck, Buchwald-Hartwig Cross-Coupling | Stabilize Pd(0)/Pd(II) catalytic cycle; steric hindrance may influence selectivity. |

| Rhodium (Rh) / Iridium (Ir) | Asymmetric Hydrogenation, Hydroformylation | Control stereochemistry (if derivatized to be chiral); modulate electronic properties. |

Application of this compound as a Protecting Group or Activating Agent in Multistep Syntheses

The compound this compound is best understood as a secondary amine where the nitrogen is protected by two distinct groups that offer orthogonal cleavage strategies. The 4-methoxybenzyl (PMB) group and the 2-naphthylmethyl (NAP) group are well-established protecting groups for amines and alcohols in organic synthesis. arkat-usa.orgresearchgate.net The ability to remove one of these groups selectively in the presence of the other is a powerful tool in complex, multi-step syntheses. arkat-usa.orgrsc.org

The PMB group is susceptible to cleavage under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). arkat-usa.org It can also be removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.netnih.gov

The NAP group, in contrast, is generally stable to many acidic and oxidative conditions that cleave the PMB group. Its removal is typically achieved through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), a method to which the PMB group is more resistant. arkat-usa.orgresearchgate.net This differential reactivity allows for a planned synthetic sequence where the nitrogen can be unmasked at different stages to allow for further reactions.

Table 4: Orthogonal Deprotection Strategies for PMB and NAP Amino Protecting Groups

| Protecting Group | Cleavage Reagent(s) | Typical Conditions |

|---|---|---|

| 4-Methoxybenzyl (PMB) | Ceric Ammonium Nitrate (CAN); 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ); Trifluoroacetic Acid (TFA) | Oxidative or strongly acidic conditions. arkat-usa.orguniversiteitleiden.nl |

This orthogonality makes the parent amine a versatile building block, effectively serving as a stable precursor to either N-(2-naphthylmethyl) or N-(4-methoxybenzyl) substituted amines during a synthesis.

This compound as a Precursor for Macrocycles, Supramolecular Assemblies, or Polymer Scaffolds

The structural framework of this compound makes it a candidate as a monomeric unit or building block for the construction of larger, more complex architectures such as macrocycles and supramolecular assemblies. Secondary amines are common components of macrocyclic structures, including cyclodepsipeptides and other bioactive natural products. nih.gov

Macrocyclization could be achieved by incorporating the amine into a linear precursor and then performing an intramolecular reaction. For example, the nitrogen atom could act as a nucleophile in a ring-closing reaction. Alternatively, the aromatic rings could be functionalized with reactive groups (e.g., halides or boronic esters) to participate in intermolecular reactions that form large rings or polymers.

The two bulky and rigid aromatic groups, PMB and NAP, can play a significant role in directing the three-dimensional structure of any resulting macrocycle or polymer. They can influence the folding and conformation of the assembly through steric hindrance and π-stacking interactions. In supramolecular chemistry, these non-covalent interactions are key to designing molecules that self-assemble into well-defined, functional architectures. The distinct electronic nature of the methoxy-substituted benzene (B151609) ring versus the naphthalene (B1677914) system could also be exploited to create specific binding pockets or recognition sites within a larger host molecule. General strategies for forming macrocycles often involve reactions like amide bond formation, imine condensation, or palladium-catalyzed coupling reactions, all of which could potentially involve a precursor derived from this compound. nih.gov

Molecular Interactions and Recognition Studies of 4 Methoxybenzyl 2 Naphthylmethyl Amine Non Biological Focus

Investigation of Non-covalent Interactions, including Hydrogen Bonding Networks and Aromatic Interactions (π-π Stacking)

No crystal structure data or computational studies for (4-Methoxybenzyl)(2-naphthylmethyl)amine were found. Such data would be essential to detail the specific hydrogen bonding networks and aromatic interactions, such as π-π stacking, that this molecule may form in the solid state or in solution.

Chelation and Coordination Chemistry of this compound with Metal Centers (excluding biological implications)

There is no published research on the synthesis, characterization, or coordination chemistry of metal complexes involving this compound as a ligand. Therefore, information regarding its chelation behavior, coordination modes, and the properties of any resulting metal complexes is unavailable.

Self-Assembly Processes Involving this compound Derivatives

No research has been published detailing the self-assembly properties of this compound or its derivatives.

Future Research Directions and Challenges in the Chemistry of 4 Methoxybenzyl 2 Naphthylmethyl Amine

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of secondary amines often involves multi-step procedures with low atom economy, such as reductive amination using stoichiometric borohydride (B1222165) reagents or alkylation of primary amines with halides, which can generate significant waste. rsc.orggctlc.org The future synthesis of (4-Methoxybenzyl)(2-naphthylmethyl)amine and its derivatives will necessitate the adoption of greener, more efficient catalytic methods.

Key areas for development include:

Catalytic Reductive Amination: A primary focus will be on replacing noble metal catalysts (e.g., Pd, Pt, Rh) with catalysts based on earth-abundant and more economical metals like nickel, iron, titanium, and cobalt. researchgate.netnih.govmdpi.com These catalysts have shown great potential for advancing sustainable and cost-effective reductive amination processes. researchgate.netnih.gov The development of heterogeneous catalysts, such as nickel nanoparticles on dendritic silica, offers the advantage of mild reaction conditions (e.g., 50°C and low H₂ pressure) and easy catalyst recovery. acs.orgnih.gov

Hydrogen Borrowing Catalysis: This strategy, which involves the temporary removal and subsequent return of hydrogen from an alcohol substrate, represents a highly atom-economical route for N-alkylation. rsc.org Developing catalysts, potentially based on ruthenium or iridium complexes, that can efficiently mediate the dehydrogenation of 4-methoxybenzyl alcohol and 2-naphthalenemethanol (B45165) and the subsequent hydrogenation of the in-situ formed imine would be a significant advancement. rsc.orgorganic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green tool for amine synthesis, capable of achieving unconventional bond formations under mild conditions. beilstein-journals.org This approach could be used for the reductive coupling of an imine formed from 4-methoxybenzaldehyde (B44291) and 2-naphthylmethylamine, utilizing a photocatalyst and a hydrogen atom donor. researchgate.net

| Methodology | Catalyst Type | Advantages | Challenges for this compound | References |

|---|---|---|---|---|

| Traditional Reductive Amination | Stoichiometric (e.g., NaBH₄) or Noble Metals (Pd/C, PtO₂) | Well-established, reliable | Poor atom economy, high cost, metal contamination | gctlc.orgresearchgate.net |

| Earth-Abundant Metal Catalysis | Ni, Fe, Co, Ti, Zr | Low cost, sustainable, reduced toxicity | Optimizing catalyst activity and selectivity for bulky substrates | researchgate.netnih.govacs.orgrsc.org |

| Hydrogen Borrowing | Ru, Ir complexes | High atom economy (water is the only byproduct) | Requires catalysts active for both dehydrogenation and hydrogenation steps | rsc.org |

| Photoredox Catalysis | Ru, Ir polypyridyl complexes; organic dyes | Uses visible light, mild conditions, novel reactivity | Substrate scope, quantum efficiency, scale-up | beilstein-journals.orgacs.orgacs.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The structural features of this compound, particularly the C(sp³)–H bonds adjacent to the nitrogen atom (α-amino C-H bonds), are prime targets for novel functionalization reactions. Activating these typically inert bonds would unlock direct pathways to more complex molecular architectures.

Future research should focus on:

Direct C(sp³)–H Functionalization: Recent breakthroughs have enabled the direct arylation, alkylation, and alkenylation of C(sp³)–H bonds alpha to a nitrogen atom. rsc.orgrsc.org A key challenge is achieving regioselectivity between the methoxybenzyl and naphthylmethyl groups. Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), could offer a solution. For instance, a HAT catalyst could selectively abstract a hydrogen atom from one of the benzylic positions, which could then be intercepted by a second catalytic cycle (e.g., nickel or copper-based) to form a new C-C bond. rsc.orgrsc.org

Photoredox-Mediated Transformations: The amine can act as an electron donor under visible-light photoredox conditions to form an amine radical cation. beilstein-journals.org This highly reactive intermediate can undergo further transformations, such as deprotonation to form a nucleophilic α-amino radical. beilstein-journals.orgacs.org Intercepting this radical with various electrophiles or radical acceptors could lead to a diverse array of functionalized products, a largely unexplored area for aliphatic and benzylic amines. acs.org

Asymmetric Transformations: Developing catalytic asymmetric methods for the α-C–H functionalization of the prochiral methylene (B1212753) groups in this compound would provide direct access to valuable chiral β-amino alcohol derivatives and other enantiomerically enriched compounds. researchgate.net

Integration into Advanced Functional Materials and Nanosystems (Chemical Roles)

The unique electronic and structural properties of the methoxybenzyl and naphthylmethyl groups make this compound and its derivatives attractive candidates for incorporation into advanced materials. Amines are crucial in polymer chemistry and materials science, acting as monomers, curing agents, and property modifiers. numberanalytics.comacs.orgnumberanalytics.com

Potential applications to be explored include:

Polymer Synthesis: Diamine or dialdehyde (B1249045) derivatives of the core structure could serve as monomers for high-performance polymers like polyamides or polyimides. numberanalytics.comacs.org The rigid naphthyl group could impart high thermal stability and mechanical strength, while the methoxybenzyl group could enhance solubility and processability. numberanalytics.com

Metal-Organic Frameworks (MOFs): The amine functionality can be incorporated into MOF linkers either pre- or post-synthesis. rsc.orgbohrium.comgoogle.com Such amine-functionalized MOFs exhibit enhanced affinity for acidic gases like CO₂, making them promising for carbon capture applications. rsc.orgmdpi.com The specific structure of this compound could create unique pore environments within a MOF, potentially leading to novel selective adsorption properties. mdpi.com

Nanosystems and Surface Modification: The amine group can be used to anchor the molecule onto surfaces of nanoparticles or other substrates, modifying their chemical properties. The aromatic moieties could facilitate π-π stacking interactions, enabling the self-assembly of functional nanosystems.

| Material Type | Potential Role of the Compound/Derivatives | Expected Property Enhancement | References |

|---|---|---|---|

| Polymers (e.g., Polyamides) | Monomer (as a diamine derivative) | Improved thermal stability, mechanical strength, specific optical properties | numberanalytics.comacs.org |

| Epoxy Resins | Curing Agent/Modifier | Enhanced toughness, thermal stability, and adhesive properties | numberanalytics.com |

| Metal-Organic Frameworks (MOFs) | Functionalized Linker | Increased selectivity for CO₂ capture, catalytic activity | rsc.orgmdpi.comresearchgate.net |

| Nanosystems | Surface Modifier/Self-Assembling Unit | Functionalized surfaces, ordered nanostructures via π-π stacking | polysciences.com |

Computational Design and Optimization of this compound Derivatives for Specific Chemical Functions

Computational chemistry provides powerful tools to predict molecular properties and guide experimental efforts, saving time and resources. For a molecule like this compound, computational studies can accelerate the discovery of derivatives with tailored functions.

Future computational work could involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of derivatives with their chemical reactivity or performance in a specific application (e.g., catalytic efficiency, CO₂ adsorption capacity). nih.govmdpi.comresearchgate.net These models can then be used to predict the properties of yet-to-be-synthesized compounds, prioritizing the most promising candidates. acs.orgnih.gov

Density Functional Theory (DFT) Calculations: DFT simulations can be used to investigate the thermodynamics and kinetics of potential synthetic routes and reactivity patterns. nih.gov For instance, calculations could predict the regioselectivity of C-H activation by comparing the activation barriers for hydrogen abstraction from the methoxybenzyl versus the naphthylmethyl position. researchgate.netresearchgate.net

Screening for Materials Applications: Computational screening can be employed to evaluate the potential of various derivatives as linkers in MOFs. acs.org By calculating properties like binding energies with CO₂ and pore dimensions, researchers can virtually design novel MOFs with optimized performance for carbon capture before attempting their synthesis. nih.gov

Bridging the Gap between Fundamental Research and Advanced Chemical Applications

Translating the fundamental chemical discoveries outlined above into practical applications represents the ultimate challenge. This requires a multidisciplinary approach that connects synthetic methodology, reactivity studies, materials science, and computational design.

Key challenges and opportunities include:

Scalability of Synthesis: Green synthetic methods developed at the lab scale must be robust and economical enough to be scaled up for industrial production. gctlc.org This involves moving from expensive catalysts and reagents to more sustainable and readily available alternatives. rsc.orgnih.gov

Process Integration: For materials applications, the integration of this compound derivatives into final products (e.g., polymers, membranes) must be efficient. mdpi.com For example, when used in MOF-based membranes for gas separation, challenges such as achieving good adhesion between the MOF filler and the polymer matrix must be overcome. mdpi.com

Lifecycle Analysis: A true measure of the "greenness" of any new chemical or material involves a comprehensive lifecycle assessment. rsc.org This requires considering the environmental impact of the entire process, from the sourcing of raw materials to the final disposal or recycling of the product. Fostering a greater understanding of sustainability in chemical research through the use of green metrics is imperative. rsc.orggctlc.org

By systematically addressing these research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and innovative chemical applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-methoxybenzyl)(2-naphthylmethyl)amine, and what factors influence yield optimization?

- Methodology : The compound is synthesized via reductive amination or nucleophilic substitution. For example, condensation of 4-methoxybenzaldehyde with 2-naphthylmethylamine under reflux in methanol, followed by reduction with NaBH₄, yields the target amine . Alternatively, bromo-2-butyne reacts with 4-methoxybenzylamine in dichloromethane (DCM) to form propargylic amines, with purification via silica gel chromatography (40% EtOAc in pentane) achieving 60% yield .

- Key Considerations : Solvent choice (e.g., DCM vs. methanol), stoichiometry of reagents, and reaction time significantly impact purity and yield. Air-sensitive intermediates may require inert gas conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm structural integrity by resolving aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ ~3.7 ppm) .

- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 318.17).

- HPLC : Purity assessment (>98% area% under optimized gradients) .

- Data Interpretation : Cross-validation with synthetic intermediates (e.g., imine precursors) helps resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How does this compound participate in anaerobic degradation pathways, and what metabolites are formed?

- Mechanistic Insight : The compound may undergo enzymatic C-methylation or succinate conjugation. In naphthalene-degrading cultures, (2-naphthylmethyl)succinate is a key metabolite formed via thiolase-mediated β-oxidation, detected via GC-MS after derivatization .

- Contradictions : Traces of (2-naphthylmethyl)succinate in naphthalene cultures suggest reversible side reactions from 2-naphthoyl-CoA, despite no evidence of direct methylation .

- Experimental Design : Use ¹³C-labeled bicarbonate to track carboxylation in metabolites, as done in marine strain studies .

Q. What computational or experimental strategies address challenges in reaction mechanism elucidation for derivatives of this amine?

- Methodology :

- DFT Calculations : Model transition states for propargylic amine formation to predict regioselectivity .

- Kinetic Isotope Effects (KIEs) : Compare kₐₜₜ for deuterated vs. non-deuterated substrates to identify rate-limiting steps.

- NMR Line Shape Analysis : Simulate exchange rates (e.g., using Gutowsky-McCall-Slichter equations) to study protonation equilibria in Me₂SO .

- Case Study : For tris(4-methoxybenzyl)amine, T₂ relaxation times in CDCl₃ vs. Me₂SO reveal solvent effects on ammonium ion stability .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact the compound’s reactivity in catalytic systems?

- Comparative Data :

- Mechanistic Insight : Methoxy groups increase electron density on the benzyl ring, favoring electrophilic aromatic substitution but slowing nucleophilic attacks .

Data Discrepancy Resolution

Q. How should researchers resolve conflicting reports on (2-naphthylmethyl)succinate detection in naphthalene cultures?

- Methodology :

- Controlled Replicates : Repeat experiments under strict anaerobic conditions with standardized naphthalene purity (>99.9%) to exclude methylnaphthalene contamination .

- Enzyme Assays : Test cell-free extracts for (2-naphthylmethyl)succinate synthase activity using NADH-coupled assays .